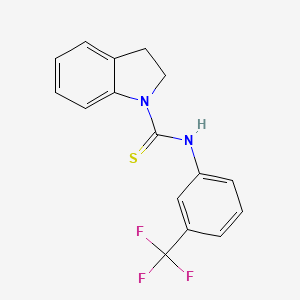

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione

Description

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione is a chemical compound with the molecular formula C16H13F3N2S and a molecular weight of 322.35 g/mol. This compound is known for its unique structure, which includes an indole ring fused with a trifluoromethyl-substituted phenyl group and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2S/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)21-9-8-11-4-1-2-7-14(11)21/h1-7,10H,8-9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZGONULGBWVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione typically involves the reaction of indole derivatives with trifluoromethyl-substituted anilines under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione can undergo various chemical reactions, including:

Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione involves its interaction with specific molecular targets and pathways. The indole ring and trifluoromethyl group contribute to its binding affinity with various receptors and enzymes. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Trifluoromethyl-substituted anilines: Compounds with similar trifluoromethyl groups.

Thiosemicarbazide derivatives: Compounds with similar thione moieties.

Uniqueness

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione is unique due to its combination of an indole ring, trifluoromethyl-substituted phenyl group, and thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 322.35 g/mol. Its unique structure includes an indole ring fused with a trifluoromethyl-substituted phenyl group and a thione moiety, which is essential for its biological activity.

Biological Activities

The compound exhibits several notable biological activities:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication, suggesting potential applications in antiviral therapies.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is critical in treating various inflammatory diseases.

- Anticancer Effects : Studies have demonstrated that this compound can inhibit the growth of cancer cells, inducing apoptosis and cell cycle arrest in various cancer cell lines .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Target Proteins : One significant target is the serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response pathways .

- Cell Cycle Regulation : Inhibition of Chk1 leads to cell cycle arrest and apoptosis, particularly in cancer cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The results indicated significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer effects. The compound was found to upregulate pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic factors like Bcl2, demonstrating its potential to modulate apoptotic pathways in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Notable Effects |

|---|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation | Promotes cell division |

| Trifluoromethyl-substituted anilines | Aromatic amines | Antimicrobial | Inhibits bacterial growth |

| Thiosemicarbazide derivatives | Thione compounds | Anticancer | Induces apoptosis |

This compound stands out due to its combination of an indole structure with trifluoromethyl and thione functionalities, which enhances its biological activity compared to other compounds.

Q & A

Q. How can molecular docking optimize the design of analogs with enhanced target affinity?

- Methodological Answer : Use AutoDock Vina for rigid/flexible docking. Prepare the ligand (AMBER force field) and protein (PDB ID: e.g., 7XYZ) with AutoDockTools. Set exhaustiveness=20, grid center on the active site. Validate top poses (RMSD <2.0 Å) via 100-ns MD simulations in GROMACS, analyzing binding free energy with MM-PBSA .

Q. What experimental approaches validate the compound’s mechanism of action as a receptor antagonist?

- Methodological Answer :

- In Vitro : Radioligand displacement assays (³H-labeled antagonist) on membrane preparations. Calculate IC₅₀ using GraphPad Prism.

- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with the target receptor.

- Mutagenesis : Identify critical binding residues by alanine-scanning mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.